molecular formula C20H23ClN4 B2755475 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1170014-00-2

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2755475
CAS No.: 1170014-00-2
M. Wt: 354.88
InChI Key: YUYRTPKZDJAMRW-UHFFFAOYSA-N
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Description

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, antidiabetic, and anticancer activities . The specific structure of this compound includes a benzimidazole core linked to a piperazine ring, which is further substituted with a 3-chlorobenzyl group. This unique structure imparts significant biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole nucleus . The piperazine ring is then introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a suitable piperazine compound in the presence of a base .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while nucleophilic substitution could produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: In synthetic organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the field of neuropharmacology.

    Medicine: Due to its pharmacological properties, this compound is of interest in drug development.

    Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents.

Comparison with Similar Compounds

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-23-19-8-3-2-7-18(19)22-20(23)15-25-11-9-24(10-12-25)14-16-5-4-6-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYRTPKZDJAMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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